molecular formula C24H23N3O3 B15016288 N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

Cat. No.: B15016288
M. Wt: 401.5 g/mol
InChI Key: LCPDDRIFMVOBQP-PCLIKHOPSA-N
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Description

N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including bioinorganic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, or glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can lead to the formation of dearylated products .

Scientific Research Applications

N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE involves its ability to form stable complexes with transition metals. These complexes can interact with various molecular targets and pathways, leading to enzyme inhibition and other biological effects .

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[[(E)-(4-ethoxyphenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C24H23N3O3/c1-3-30-21-14-8-18(9-15-21)16-25-27-23(28)19-10-12-20(13-11-19)26-24(29)22-7-5-4-6-17(22)2/h4-16H,3H2,1-2H3,(H,26,29)(H,27,28)/b25-16+

InChI Key

LCPDDRIFMVOBQP-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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